molecular formula C15H21F3N2O2 B12551416 Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- CAS No. 821776-84-5

Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-

Cat. No.: B12551416
CAS No.: 821776-84-5
M. Wt: 318.33 g/mol
InChI Key: XPVBGSXXSDGBDV-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is an aromatic amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- typically involves the nitration of N,N-dibutylbenzenamine followed by the introduction of a trifluoromethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of dibutyl groups.

    Benzenamine, N,N-diethyl-4-nitro-: Similar structure but with diethyl groups instead of dibutyl groups.

    Benzenamine, N,N-dipropyl-4-nitro-: Similar structure but with dipropyl groups instead of dibutyl groups.

Uniqueness

Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties

This detailed article provides a comprehensive overview of Benzenamine, N,N-dibutyl-4-nitro-3-(trifluoromethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

821776-84-5

Molecular Formula

C15H21F3N2O2

Molecular Weight

318.33 g/mol

IUPAC Name

N,N-dibutyl-4-nitro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H21F3N2O2/c1-3-5-9-19(10-6-4-2)12-7-8-14(20(21)22)13(11-12)15(16,17)18/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

XPVBGSXXSDGBDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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